![molecular formula C22H38Br2N2O6Si2 B14451995 1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide CAS No. 74173-49-2](/img/structure/B14451995.png)
1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide is a versatile organosilicon compound. It is characterized by the presence of two trimethoxysilylpropyl groups attached to a bipyridinium core. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 3-(trimethoxysilyl)propyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the trimethoxysilyl groups. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can enhance the efficiency of the synthesis. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanols.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable solvents.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Functionalized bipyridinium derivatives.
科学的研究の応用
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide finds applications in various fields:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials, particularly in the synthesis of hybrid materials.
Biology: Employed in the modification of surfaces for biomolecular immobilization and biosensor development.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide involves the hydrolysis of the trimethoxysilyl groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, promoting the adhesion between different materials. The bipyridinium core can also interact with various molecular targets, facilitating the formation of functionalized surfaces and materials.
類似化合物との比較
Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Similar in structure but contains an amine group instead of a bipyridinium core.
1-[3-(Trimethoxysilyl)propyl]imidazole: Contains an imidazole ring instead of a bipyridinium core.
3-(Trimethoxysilyl)propyl chloride: A precursor used in the synthesis of various organosilicon compounds.
Uniqueness
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide is unique due to its bipyridinium core, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets and the formation of stable, functionalized surfaces.
特性
CAS番号 |
74173-49-2 |
|---|---|
分子式 |
C22H38Br2N2O6Si2 |
分子量 |
642.5 g/mol |
IUPAC名 |
trimethoxy-[3-[4-[1-(3-trimethoxysilylpropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propyl]silane;dibromide |
InChI |
InChI=1S/C22H38N2O6Si2.2BrH/c1-25-31(26-2,27-3)19-7-13-23-15-9-21(10-16-23)22-11-17-24(18-12-22)14-8-20-32(28-4,29-5)30-6;;/h9-12,15-18H,7-8,13-14,19-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
HANMMMIPVDIFMO-UHFFFAOYSA-L |
正規SMILES |
CO[Si](CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[Si](OC)(OC)OC)(OC)OC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)

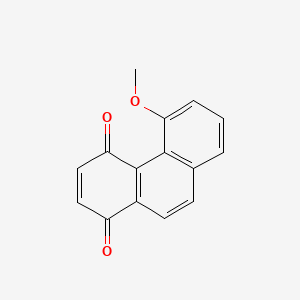
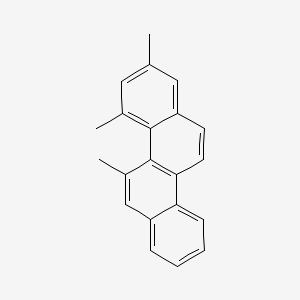
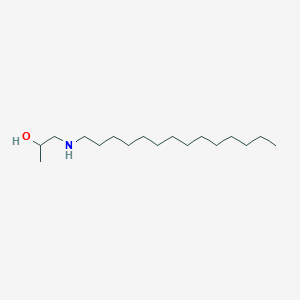
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
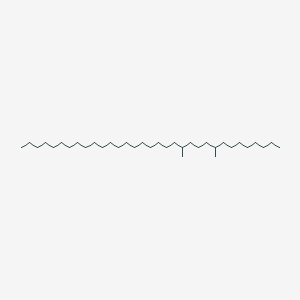

![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
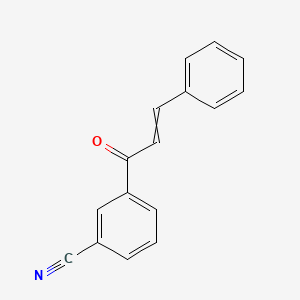
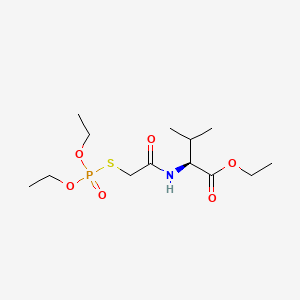
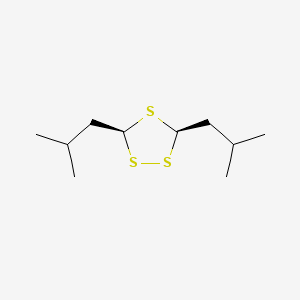
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
